molecular formula C22H15N3OS B12619942 N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide CAS No. 919362-56-4

N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide

Cat. No.: B12619942
CAS No.: 919362-56-4
M. Wt: 369.4 g/mol
InChI Key: KMHKREXKLQIXTI-UHFFFAOYSA-N
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Description

N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a naphthalene scaffold substituted with an indazole moiety. The naphthalene system enhances aromatic stacking interactions, while the thiophene ring contributes sulfur-based electronic properties.

Properties

CAS No.

919362-56-4

Molecular Formula

C22H15N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

N-[6-(1H-indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C22H15N3OS/c26-22(21-2-1-9-27-21)24-19-7-5-15-10-14(3-4-17(15)12-19)16-6-8-20-18(11-16)13-23-25-20/h1-13H,(H,23,25)(H,24,26)

InChI Key

KMHKREXKLQIXTI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)C=C(C=C3)C4=CC5=C(C=C4)NN=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pharmacological Applications

1. Anticoagulant Activity
N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide has been identified as a potent inhibitor of factor XIa, an enzyme crucial in the coagulation cascade. Inhibition of factor XIa can potentially lead to therapeutic effects in managing thromboembolic disorders such as thrombosis and other cardiovascular diseases. This positions the compound as a candidate for the development of new anticoagulant therapies.

2. Melanin Concentrating Hormone Receptor Ligands
Research indicates that compounds with structural similarities to this compound may function as ligands for melanin concentrating hormone receptors. This suggests potential applications in treating obesity and metabolic disorders, expanding the compound's relevance beyond coagulation pathways.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanism of action of this compound through interaction studies involving its binding affinity to factor XIa and other proteins within the coagulation pathway. These studies are essential for optimizing the compound's efficacy and safety profile in clinical applications .

Additionally, ongoing research aims to explore modifications to enhance the compound's selectivity and potency against various targets, which may lead to novel therapeutic agents in pharmacology.

Mechanism of Action

The mechanism of action of N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound may also interfere with cellular signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiators include:

Indazole-Naphthalene Hybrid : Unlike simpler phenyl-substituted analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide), the naphthalene-indazole system introduces steric bulk and extended π-conjugation, likely enhancing binding affinity in biological systems .

Thiophene vs. Furan/Thiazole Cores: Compared to furan-2-carboxamide derivatives (e.g., N-(2-nitrophenyl)furan-2-carboxamide), the thiophene ring in the target compound exhibits distinct C–S bond lengths (≈1.71–1.74 Å) and dihedral angles (8.5–13.5° between aromatic rings), which may influence molecular rigidity and intermolecular interactions .

Physicochemical Properties

Compound Class Substituents Melting Point (°C) Key Interactions
Thiophene-2-carboxamide (Target) Naphthalen-2-yl, 1H-Indazol-5-yl Not reported C–H⋯O/S, π-π stacking
N-(2-Nitrophenyl)furan-2-carboxamide Phenyl, nitro, furan 397 Weak C–H⋯O, S(6) ring motifs
Thiazolecarboxamide (Patent examples) Chloro, methyl, imidazolyl-pyridine 208–278 Hydrogen bonding, halogen bonds
Pyrazole-thiophene hybrids Nitrophenyl, methyl 114–278 Intra/intermolecular H-bonds

Data sourced from

Key Research Findings and Gaps

  • Structural Advantages : The indazole-naphthalene-thiophene architecture offers a unique combination of steric bulk, electronic diversity, and hydrogen-bonding capacity, positioning it as a promising scaffold for drug discovery.
  • Unresolved Questions: Limited data exist on the compound’s pharmacokinetics, toxicity, and specific biological targets. Further crystallographic studies (using tools like CCP4 ) could elucidate binding modes, while proteomic profiling (as in ) may identify interactors.

Biological Activity

N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H15N3OS
  • Molecular Weight : 369.439 g/mol
  • CAS Number : 919362-56-4
  • LogP : 5.76990
  • Polar Surface Area (PSA) : 86.02000

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, studies on related indazole derivatives have shown the ability to inhibit tumor growth through the modulation of apoptotic pathways and transcription factors such as Sp1 and Nrf2 .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators and pathways, including COX enzymes and NF-kB signaling. This is supported by findings from related compounds that demonstrated high COX-2 inhibitory activity .
  • Antioxidant Properties : Preliminary studies suggest that similar compounds can activate antioxidant pathways, reducing oxidative stress in cells, which is crucial for protecting against cancer progression and other diseases .

In Vitro Studies

Study TypeCell Line/ModelConcentration (µM)Observed EffectReference
AnticancerT24T Bladder Cancer60Induction of apoptosis
Anti-inflammatoryHuman Monocytic THP-110 - 100Decreased IL-6 levels
AntioxidantHepG2 Hepatoma50Increased Nrf2 expression

In Vivo Studies

Study TypeModelDosage (mg/kg)Observed EffectReference
AnticancerXenograft Mouse Model150Reduced tumor mass
Anti-inflammatoryC57BL/6 Mice1.85 - 6.25Modulation of hemostasis

Case Studies

  • Cancer Treatment : A study utilizing a xenograft model demonstrated that this compound significantly inhibited tumor growth in mice treated with the compound at a dosage of 150 mg/kg over six weeks. The mechanism involved downregulation of Sp1 and Cyclin D1, critical regulators in cancer cell proliferation .
  • Inflammatory Response : Another investigation highlighted the compound's potential in reducing inflammatory markers in human-derived platelets, showcasing its ability to modulate platelet aggregation and inflammatory responses at concentrations ranging from 3.125 µM to 100 µM .

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